molecular formula C6H12OS B2511058 (3-Ethyloxetan-3-yl)methanethiol CAS No. 1202823-14-0

(3-Ethyloxetan-3-yl)methanethiol

Cat. No.: B2511058
CAS No.: 1202823-14-0
M. Wt: 132.22
InChI Key: LLWAVKFMGAEVBN-UHFFFAOYSA-N
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Description

(3-Ethyloxetan-3-yl)methanethiol is a chemical compound with the molecular formula C6H12OS and a molecular weight of 132.23 g/mol . It is known for its unique structure, which includes an oxetane ring and a thiol group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Mechanism of Action

Target of Action

It’s known that this compound is used in the synthesis of polymers , suggesting that its targets could be the monomers or initiators involved in polymerization reactions.

Mode of Action

(3-Ethyloxetan-3-yl)methanethiol is used in photopolymerization processes It’s likely that this compound interacts with its targets (monomers or initiators) through a process of covalent bonding, leading to the formation of a polymer

Biochemical Pathways

Given its role in photopolymerization, it can be inferred that this compound plays a role in the chemical reactions leading to the formation of polymers . The downstream effects of these reactions would be the creation of a polymer structure with desired properties.

Result of Action

The result of the action of this compound is the formation of polymers with desired properties . This is achieved through its role in photopolymerization processes, where it contributes to the formation of a stable front .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These might include the presence of light (given its role in photopolymerization), temperature, and the presence of other chemicals in the reaction mixture . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethyloxetan-3-yl)methanethiol typically involves the reaction of 3-ethyloxetan-3-ylmethanol with thiolating agents under controlled conditions . The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by the addition of a thiolating agent like thiourea or hydrogen sulfide . The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent reaction conditions and high yields . The use of automated systems for reagent addition and product separation helps in maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(3-Ethyloxetan-3-yl)methanethiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide, sodium periodate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines, thiols

Major Products Formed

The major products formed from the reactions of this compound include disulfides, sulfonic acids, and substituted oxetanes .

Properties

IUPAC Name

(3-ethyloxetan-3-yl)methanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12OS/c1-2-6(5-8)3-7-4-6/h8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLWAVKFMGAEVBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COC1)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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